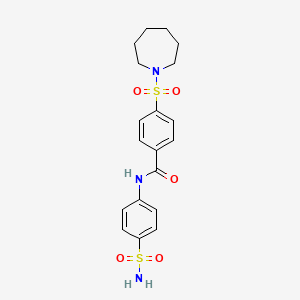

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as ASB, is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. ASB is a potent inhibitor of several enzymes, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(Azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in various chemical synthesis and modification processes due to its unique structural properties. For instance, a study demonstrated the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, showcasing the compound's utility in creating complex molecular architectures through cyclization reactions (I. Danilyuk et al., 2016). Another research focused on the synthesis of novel acridine and bis acridine sulfonamides, revealing its potential in generating compounds with inhibitory activity against certain isoforms of carbonic anhydrase, a crucial enzyme in many physiological processes (Ramazan Ulus et al., 2013).

Photoregulated Release and Uptake in Biomedical Applications

In the realm of biomedical engineering, the compound's derivatives have been explored for their photoregulated release and uptake capabilities. A study developed a water-soluble azobenzene-containing functional monomer for the fabrication of photoresponsive molecularly imprinted hydrogel materials. These materials can function in biocompatible aqueous media, hinting at potential applications in controlled drug delivery systems (C. Gong et al., 2008).

Anticancer and Anticonvulsant Properties

Further, derivatives of 4-(Azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide have shown promising anticancer and anticonvulsant properties. For example, a study on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting a potential pathway for developing new anticancer agents (P. Ravichandiran et al., 2019). Additionally, research into sulfonamides incorporating valproyl and other lipophilic moieties highlighted their utility in designing antiepileptic compounds, combining the pharmacological activities of valproic acid and sulfonamide for potential anticonvulsant drug development (B. Masereel et al., 2002).

Environmental Applications

The compound's derivatives have also found applications in environmental science. For instance, research on azepanium ionic liquids, synthesized using azepane, suggests their potential as environmentally friendly alternatives for electrolytes in various applications, highlighting the compound's versatility beyond biomedical and chemical synthesis domains (T. Belhocine et al., 2011).

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGRICRGNEFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332424 |

Source

|

| Record name | 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85271535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

CAS RN |

681250-48-6 |

Source

|

| Record name | 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2958141.png)

![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)

![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)